1-Benzyl-4-piperidinol-2,2,6,6-d4
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Overview
Description
1-Benzyl-4-piperidinol-2,2,6,6-d4 is a deuterium-labeled compound with the molecular formula C12H13D4NO and a molecular weight of 195.29 g/mol . This compound is a stable isotope-labeled analog of 1-Benzyl-4-piperidinol, which is commonly used in various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-4-piperidinol-2,2,6,6-d4 are the Muscarinic acetylcholine receptor and the beta 2 adrenoceptor . These receptors play crucial roles in the nervous system, with the muscarinic acetylcholine receptor involved in various physiological functions such as heart rate and digestion, and the beta 2 adrenoceptor primarily involved in smooth muscle relaxation and bronchodilation .
Mode of Action
This compound acts as an antagonist of the muscarinic acetylcholine receptor and an agonist of the beta 2 adrenoceptor . As an agonist of the beta 2 adrenoceptor, it binds to and activates the receptor, leading to smooth muscle relaxation .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. Its antagonistic action on the muscarinic acetylcholine receptor can influence the cholinergic pathway, potentially affecting heart rate, digestion, and other physiological functions . Its agonistic action on the beta 2 adrenoceptor can affect the adrenergic pathway, leading to smooth muscle relaxation and bronchodilation .
Pharmacokinetics
The presence of deuterium atoms in the compound may influence its pharmacokinetic properties, potentially leading to changes in its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets. By blocking the muscarinic acetylcholine receptor, it can inhibit the actions of acetylcholine, potentially affecting various physiological functions . By activating the beta 2 adrenoceptor, it can induce smooth muscle relaxation and bronchodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-piperidinol-2,2,6,6-d4 typically involves the deuteration of 1-Benzyl-4-piperidinol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the specified positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-piperidinol-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halides, esters.
Scientific Research Applications
1-Benzyl-4-piperidinol-2,2,6,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Comparison with Similar Compounds
1-Benzyl-4-piperidinol-2,2,6,6-d4 can be compared with other similar compounds such as:
1-Benzyl-4-piperidinol: The non-labeled analog, which is commonly used in similar applications but lacks the deuterium labeling.
4-Hydroxy-1-benzylpiperidine: Another analog with similar structural features but different functional groups.
N-Benzyl-4-hydroxypiperidine: A compound with a similar core structure but different substitution patterns.
Properties
IUPAC Name |
1-benzyl-2,2,6,6-tetradeuteriopiperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPZXJZYCOETDA-LZMSFWOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1CC2=CC=CC=C2)([2H])[2H])O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583086 |
Source
|
Record name | 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014695-50-1 |
Source
|
Record name | 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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